molecular formula C14H19N3O2S3 B15196707 4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester CAS No. 126830-81-7

4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester

Cat. No.: B15196707
CAS No.: 126830-81-7
M. Wt: 357.5 g/mol
InChI Key: UZURKWYRKRDHNW-UHFFFAOYSA-N
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Description

4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is a complex organic compound that features a morpholine ring, a carbodithioic acid group, and a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioic acid group.

    Reduction: Reduction reactions may target the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones may be formed.

    Reduction: Alcohols or amines may be produced.

    Substitution: Various substituted benzothiazole derivatives can be obtained.

Scientific Research Applications

4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding to these targets, while the morpholine and carbodithioic acid groups contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities.

    Morpholine derivatives: Compounds with the morpholine ring, such as morpholinecarbodithioic acid derivatives, share similar chemical properties.

Uniqueness: 4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is unique due to the combination of the morpholine, carbodithioic acid, and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

CAS No.

126830-81-7

Molecular Formula

C14H19N3O2S3

Molecular Weight

357.5 g/mol

IUPAC Name

[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H19N3O2S3/c18-12(9-21-14(20)17-5-7-19-8-6-17)16-13-15-10-3-1-2-4-11(10)22-13/h1-9H2,(H,15,16,18)

InChI Key

UZURKWYRKRDHNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC(=S)N3CCOCC3

Origin of Product

United States

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